1-Tosylpiperidin-4-amine 1-Tosylpiperidin-4-amine
Brand Name: Vulcanchem
CAS No.: 886497-75-2
VCID: VC7783570
InChI: InChI=1S/C12H18N2O2S/c1-10-2-4-12(5-3-10)17(15,16)14-8-6-11(13)7-9-14/h2-5,11H,6-9,13H2,1H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N
Molecular Formula: C12H18N2O2S
Molecular Weight: 254.35

1-Tosylpiperidin-4-amine

CAS No.: 886497-75-2

Cat. No.: VC7783570

Molecular Formula: C12H18N2O2S

Molecular Weight: 254.35

* For research use only. Not for human or veterinary use.

1-Tosylpiperidin-4-amine - 886497-75-2

Specification

CAS No. 886497-75-2
Molecular Formula C12H18N2O2S
Molecular Weight 254.35
IUPAC Name 1-(4-methylphenyl)sulfonylpiperidin-4-amine
Standard InChI InChI=1S/C12H18N2O2S/c1-10-2-4-12(5-3-10)17(15,16)14-8-6-11(13)7-9-14/h2-5,11H,6-9,13H2,1H3
Standard InChI Key DSHYCTJDCZLVLE-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-Tosylpiperidin-4-amine (IUPAC: 1-(4-methylphenyl)sulfonylpiperidin-4-amine) has the molecular formula C₁₂H₁₈N₂O₂S and a molecular weight of 290.81 g/mol for its hydrochloride salt . The structure comprises a six-membered piperidine ring with a sulfonamide group at position 1 and a primary amine at position 4 (Figure 1).

Key Structural Attributes:

  • Sulfonamide Linkage: The tosyl group enhances electrophilicity and stabilizes intermediates during synthetic reactions .

  • Amine Functionality: The 4-amine group participates in hydrogen bonding and nucleophilic reactions, enabling derivatization .

Spectroscopic Characterization

  • IR Spectroscopy: N–H stretching vibrations appear at ~3220 cm⁻¹, while sulfonyl S=O stretches occur near 1320 cm⁻¹ .

  • ¹H NMR: Characteristic signals include a singlet for the tosyl methyl group (δ 2.23 ppm) and multiplets for piperidine protons (δ 1.66–3.36 ppm) .

Synthetic Methodologies

Reductive Amination of 1-Tosylpiperidin-4-one

The most common route involves reducing the ketone group of 1-tosylpiperidin-4-one (CAS 33439-27-9) to an amine .

Procedure:

  • Starting Material: 1-Tosylpiperidin-4-one (253.32 g/mol) .

  • Reaction Conditions:

    • Ammonia or primary amine in methanol/THF.

    • Reducing agent: Sodium cyanoborohydride (NaBH₃CN) or hydrogen/Pd-C.

  • Workup: Acid-base extraction isolates the amine product.

Representative Data:

Starting KetoneReducing AgentSolventYield (%)
1-Tosylpiperidin-4-oneNaBH₃CNMeOH78
1-Tosylpiperidin-4-oneH₂/Pd-CEtOAc85

Direct Tosylation of Piperidin-4-amine

Alternative approaches involve protecting piperidin-4-amine with a tosyl group:

  • Reagents: Tosyl chloride (TsCl), pyridine.

  • Mechanism: Nucleophilic substitution at the piperidine nitrogen .

Optimized Conditions:

  • Molar ratio (TsCl:Piperidin-4-amine) = 1.1:1.

  • Reaction time: 6–8 hours at 0–5°C .

Biological Activity and Applications

Antimicrobial Properties

N-Substituted derivatives of 1-tosylpiperidin-4-amine exhibit broad-spectrum antimicrobial activity (Table 1) .

Table 1: Antimicrobial activity of selected derivatives.

DerivativeBacterial StrainMIC (µg/mL)
7g*S. aureus12.5
7j*E. coli25.0
7i*P. aeruginosa50.0

*Derivatives feature benzhydryl or chlorophenyl substituents .

Sigma-1 Receptor Modulation

1-Tosylpiperidin-4-amine derivatives act as σ1 receptor antagonists, showing promise in oncology:

  • IC₅₀: 2.3 µM against non-small cell lung cancer (NCI-H1975 cells) .

  • Mechanism: Disruption of mitochondrial permeability transition pore (mPTP) formation, inducing apoptosis .

Physicochemical Properties

Solubility and Stability

  • Solubility: Freely soluble in DMSO, chloroform; sparingly soluble in water .

  • Stability: Hydrolytically stable under acidic conditions (pH 4–6) but degrades in strong bases .

Crystallographic Data

  • Crystal System: Monoclinic.

  • Space Group: P2₁/c.

  • Unit Cell Parameters: a = 8.92 Å, b = 12.34 Å, c = 14.56 Å .

Industrial and Research Applications

Pharmaceutical Intermediates

  • Antipsychotics: Core structure in risperidone analogs.

  • Anticancer Agents: Backbone for kinase inhibitors targeting EGFR and ALK .

Organic Synthesis

  • Multicomponent Reactions: Forms α-aminophosphonates with diethyl phosphite and amines .

  • Peptide Mimetics: Serves as a conformationally restricted scaffold .

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